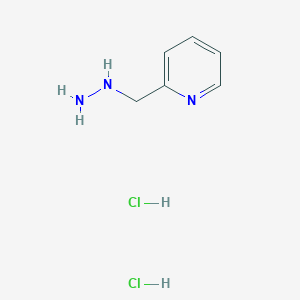
6,7-Bis(2-méthoxyéthoxy)-4-méthoxyquinazoline
Vue d'ensemble
Description
“6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline” is a chemical compound that is a member of quinazolines . It is also known by other names such as “6,7-Bis(2-methoxyethoxy)-4(3H)-quinazolinone” and "6,7-Bis(2-methoxyethoxy)-3,4-dihydroquinazolin-4-one" .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one process involves reacting 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis(2-methoxyethoxy)benzaldehyde . Another process involves the creation of novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine derivatives .
Molecular Structure Analysis
The molecular formula of “6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline” is C14H18N2O5 . The molecular weight is 294.30 g/mol . The InChI string representation of its structure is InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11 (15-9-16-14 (10)17)8-13 (12)21-6-4-19-2/h7-9H,3-6H2,1-2H3, (H,15,16,17) .
Physical And Chemical Properties Analysis
“6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point ranges from 190.0 to 194.0 degrees Celsius .
Applications De Recherche Scientifique
Thérapies anticancéreuses
6,7-Bis(2-méthoxyéthoxy)-4-méthoxyquinazoline: est un intermédiaire clé dans la synthèse des inhibiteurs de la tyrosine kinase protéique tels que tandutinib, erlotinib et gefitinib . Ces composés sont importants dans le traitement de divers cancers en raison de leur capacité à inhiber les voies qui régulent la division et la différenciation cellulaires. Par exemple, erlotinib (Tarceva®) et gefitinib (Iressa®) sont utilisés dans le traitement du cancer du poumon non à petites cellules (CPNPC), tandis que tandutinib est en essais cliniques pour la leucémie myéloïde (LM) et la dysplasie myéloïde avancée (DMA) .
Développement du processus de synthèse
Le composé a fait l'objet de demandes de brevet décrivant des procédés de synthèse améliorés. Ces procédés sont essentiels pour développer des méthodes de production rentables et évolutives pour les produits pharmaceutiques. Par exemple, un procédé breveté décrit la synthèse d'Erlitinib Chlorhydrate, qui implique l'utilisation de This compound comme précurseur .
Inhibition de la tyrosinase
La recherche a identifié la 6,7-Bis(2-méthoxyéthoxy)-4(3H)-quinazolinone comme un inhibiteur puissant de la tyrosinase, une enzyme responsable de la production de mélanine. Cette application est particulièrement pertinente dans le développement d'agents anti-brunissement pour les produits alimentaires comme les pommes fraîchement coupées .
Mécanisme D'action
Target of Action
The primary target of 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .
Mode of Action
6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline interacts with its target, the EGFR tyrosine kinase, by inhibiting its phosphorylation . This inhibition blocks the signal transduction pathway, thereby inhibiting the growth of tumor cells and inducing their apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival . By inhibiting EGFR tyrosine kinase, 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline disrupts this pathway, leading to the inhibition of tumor cell growth and induction of apoptosis .
Result of Action
The molecular and cellular effects of 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline’s action include the inhibition of tumor cell growth and the induction of apoptosis . These effects result from the compound’s inhibition of EGFR tyrosine kinase, which disrupts the EGFR signaling pathway .
Propriétés
IUPAC Name |
4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-18-4-6-21-13-8-11-12(16-10-17-15(11)20-3)9-14(13)22-7-5-19-2/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDVZLVFQPRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)OC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253688 | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1312937-41-9 | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312937-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)

![[3-(2-Chlorophenyl)propyl]amine hydrochloride](/img/structure/B1452947.png)

![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)
![5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1452955.png)


![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)

